Tyrosinase Inhibition: 2.5-Fold Greater Potency Than Kojic Acid and Superiority Over the Closest 4-Hydroxy Analog
In a head-to-head mushroom tyrosinase assay using L-tyrosine as substrate, CAS 184840-76-4 (compound 2f) inhibited tyrosinase with an IC₅₀ of 9.87 µM, compared to 24.72 µM for the industry-standard inhibitor kojic acid and 13.36 µM for the closest structural analog (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (2a) [1]. This represents a 2.50-fold potency advantage over kojic acid and a 1.35-fold advantage over the 4-hydroxy congener. The study further demonstrated that both 2a and 2f are competitive inhibitors of mushroom tyrosinase and effectively suppressed melanin production in α-MSH-stimulated B16 melanoma cells [1].
| Evidence Dimension | Tyrosinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 9.87 µM (compound 2f) |
| Comparator Or Baseline | Kojic acid: 24.72 µM; (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (2a): 13.36 µM |
| Quantified Difference | 2.50-fold more potent than kojic acid; 1.35-fold more potent than 2a |
| Conditions | Mushroom tyrosinase; L-tyrosine substrate; spectrophotometric detection after 30 min incubation |
Why This Matters
This is the only compound in the 12-member series that combines a sub-10 µM IC₅₀ with the 3-hydroxy-4-methoxy motif, providing a quantifiable potency advantage for screening programs where kojic acid or the 4-hydroxy analog would yield weaker signal windows.
- [1] Ha YM, Park YJ, Kim JA, Park D, Park JY, Lee HJ, Lee JY, Moon HR, Chung HY. Design and synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors. Eur J Med Chem. 2012;49:245-252. PMID: 22301213. View Source
